3-Chloro-2-fluoro-6-iodobenzoic acid
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Overview
Description
3-Chloro-2-fluoro-6-iodobenzoic acid is a chemical compound with the molecular formula C7H3ClFIO2 and a molecular weight of 300.46 g/mol It is a benzoic acid derivative characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-6-iodobenzoic acid have been used for the synthesis of fluoro-substituted benzoyl chlorides .
Biochemical Pathways
Similar compounds have been used in the synthesis of isocoumarins , suggesting potential involvement in pathways related to these structures.
Result of Action
Given its potential use in the synthesis of other compounds , it may play a role in facilitating certain chemical reactions within cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-Chloro-2-fluoro-6-iodobenzoic acid . .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-6-iodobenzoic acid plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The presence of halogen atoms in its structure can enhance its binding affinity to certain biomolecules. For instance, the compound can act as an inhibitor for enzymes that are sensitive to halogenated substrates. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the formation of halogen bonds, which can stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its usual reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, the compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways are crucial for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that bind to DNA. This modulation can lead to changes in the expression levels of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through the formation of stable enzyme-inhibitor complexes. The compound’s halogen atoms can form halogen bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to interact with DNA. This binding can result in either the activation or repression of specific genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. These effects can persist even after the compound has been removed from the experimental system, indicating that this compound can induce long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a mild inhibitor of enzyme activity and have minimal toxic effects. At higher doses, it can cause significant inhibition of enzyme activity and lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with enzymes and disrupt normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The presence of halogen atoms in the compound can influence its metabolic stability and the types of reactions it undergoes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize halogenated substrates. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can be influenced by its chemical properties, such as its hydrophobicity and ability to form halogen bonds .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of the compound can also influence its ability to modulate gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the iodination of 3-chloro-2-fluorobenzoic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents (chlorine, fluorine, and iodine) on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzoic acids
- Fluoro-substituted benzoyl chlorides
- Isocoumarins
Scientific Research Applications
3-Chloro-2-fluoro-6-iodobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Chloro-6-iodobenzoic acid
- 2-Fluoro-6-iodobenzoic acid
- 3-Chloro-6-fluoro-2-iodobenzoic acid
Comparison: 3-Chloro-2-fluoro-6-iodobenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and iodine substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJYNPMNYTADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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